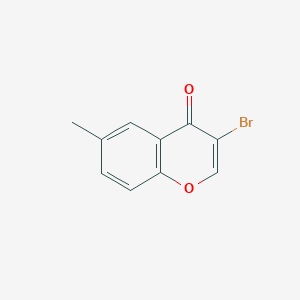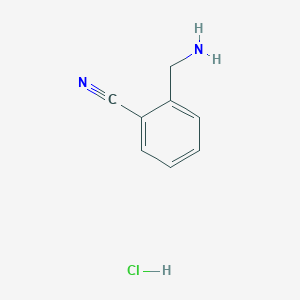
1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride" is a derivative of 1,2,3-triazole, which is a class of azole compounds characterized by a five-membered ring containing three nitrogen atoms. The presence of a 4-bromobenzyl group and a methyl group on the triazole ring, along with a carbonyl chloride, suggests potential reactivity and applications in organic synthesis.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the reaction of bromobenzyl compounds with various reagents. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without solvent . This suggests that the synthesis of the compound may also involve similar bromobenzyl intermediates and could potentially be carried out under solvent-free conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and computational methods like DFT. For example, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with theoretical models . These methods could be applied to determine the precise molecular geometry of "this compound" and predict its reactivity.
Chemical Reactions Analysis
The bromobenzyl moiety in azole compounds is known to undergo various chemical reactions. For instance, 4,5-dibromo-1H-1,2,3-triazole derivatives have been shown to participate in bromine to lithium exchange reactions, leading to further functionalization at different positions on the triazole ring . This indicates that the bromobenzyl group in the compound of interest may also be amenable to similar exchange reactions, allowing for the introduction of various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole derivatives, such as their NLO properties, dipole moments, and thermodynamic functions, can be investigated using computational chemistry methods . For example, the NLO properties of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were predicted to be greater than those of urea, indicating potential applications in materials science . Similarly, the properties of "this compound" could be explored to assess its suitability for various applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Generation of Substituted Triazoles
The compound serves as a building block in the synthesis of substituted triazoles. For instance, 4,5-dibromo-1H-1,2,3-triazole was synthesized and further reacted with various agents, including benzyl chloride, to give products substituted at different positions. These reactions offer pathways to create a diverse range of triazole derivatives with potential applications in various fields of chemistry and material science (Iddon & Nicholas, 1996).
Formation of Oxadiazoles
The compound is used in the formation of 1,2,4- and 1,3,4-oxadiazoles. For example, 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles were synthesized by reacting 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides with 5-substituted 1H-tetrazoles (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Catalyst Activation
The compound is involved in catalyst activation processes. In a study, 1-benzyl-4-((phenylthio/phenylseleno)methyl)-1H-1,2,3-triazole and its derivatives were synthesized and used in the activation of Cp*RhIII/IrIII complexes. These complexes were explored as catalysts for oxidation and transfer hydrogenation reactions, demonstrating the compound's role in facilitating chemical transformations (Saleem et al., 2014).
Antimicrobial Activity
While drug use and side effects are excluded, it's worth noting that derivatives of this compound have been studied for their potential antimicrobial properties. For example, certain triazole derivatives have shown antimicrobial activity, indicating the compound's relevance in research aimed at discovering new antimicrobial agents (Kaneria et al., 2016).
Synthetic Intermediate in Drug Development
Although direct drug use and dosage are excluded, the compound's role as an intermediate in drug development processes cannot be overlooked. It is part of the synthetic pathways for compounds with potential therapeutic applications, highlighting its importance in the pharmaceutical research field.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzyl and triazole compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not known. Factors such as the compound’s lipophilicity, molecular weight, and chemical stability typically influence these properties. For instance, the bromine atom in the compound could potentially affect its distribution and metabolism due to its large size and high electronegativity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could potentially affect the compound’s stability or its interactions with its targets .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTPCRNWEURSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640023 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-50-2 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














